POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY

Catalog No.
S1823759
CAS No.
159624-03-0
M.F
((C14H13N3O2)(C12H19N2O2))n
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY

CAS Number

159624-03-0

Product Name

POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY

Molecular Formula

((C14H13N3O2)(C12H19N2O2))n

Molecular Weight

0

Synonyms

POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY&

POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXY) is a synthetic polymer characterized by its unique dicyanovinyl functional groups. These groups are known for their strong electron-withdrawing properties, which enhance the polymer's electronic and optical functionalities. The compound's structure allows for significant versatility in its applications, particularly in materials science and biological research.

, including:

  • Oxidation: The dicyanovinyl groups can be oxidized to form derivatives with altered electronic properties.
  • Reduction: Reduction reactions can convert the dicyanovinyl groups into different functional groups, modifying the polymer's characteristics.
  • Substitution: The polymer can participate in substitution reactions where the dicyanovinyl groups are replaced by other functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. The specific products formed depend on the reaction conditions and reagents used.

The biological activity of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXY) has been explored in various studies. It has shown potential for use in drug delivery systems and bioimaging due to its ability to interact with biological molecules. The dicyanovinyl groups may facilitate electron transfer processes, which are crucial in biochemical pathways .

The synthesis of POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXY) typically involves a multi-step polymerization process. Key methods include:

  • Polymerization of Monomers: Dicyanovinyl-containing monomers are polymerized under controlled conditions using solvents such as dimethylformamide or dimethyl sulfoxide.
  • Industrial Production: Large-scale production may utilize high-temperature and high-pressure environments in polymerization reactors, often incorporating catalysts to enhance efficiency .

POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXY) has a wide range of applications across various fields:

  • Materials Science: Utilized in developing advanced materials with unique electronic and optical properties.
  • Chemistry: Acts as a reagent in various synthesis processes.
  • Biology: Investigated for applications in drug delivery and bioimaging.
  • Industry: Employed in producing specialized polymers and materials for diverse industrial applications .

Studies on POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXY) have focused on its interactions with molecular targets. The dicyanovinyl groups allow the polymer to engage in electron transfer processes and form covalent bonds with other molecules. These interactions are significant for its potential applications in biological systems and materials science .

Similar Compounds

Several compounds share structural features with POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXY), including:

  • POLY(4-(2,2-DICYANOVINYL)-N-BIS(METHOXY)
  • POLY(4-(2,2-DICYANOVINYL)-N-BIS(ETHOXY)

Comparison with Similar Compounds

While these compounds share the dicyanovinyl group, POLY(4-(2,2-DICYANOVINYL)-N-BIS(HYDROXY) is unique due to its specific hydroxyl functionality. This hydroxyl group enhances the compound's solubility and reactivity compared to its methoxy and ethoxy counterparts. The presence of the hydroxyl group also contributes to distinct electronic properties that make it suitable for specialized applications in materials science and biotechnology .

Dates

Modify: 2023-08-15

Explore Compound Types